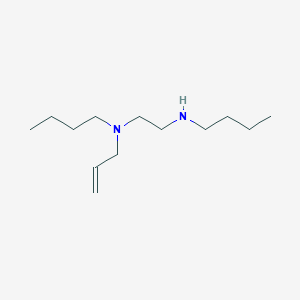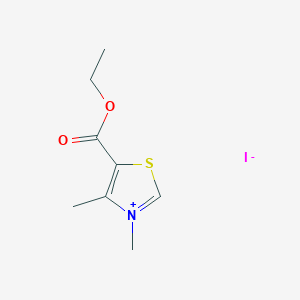
Phosphorodicyanidothious acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodicyanidothious acid is a unique organophosphorus compound characterized by the presence of phosphorus, sulfur, and cyanide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodicyanidothious acid typically involves the reaction of phosphorus trichloride with thiourea and potassium cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+SC(NH2)2+2KCN→P(SCN)2+2KCl+NH4Cl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodicyanidothious acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodicyanidothious oxide.
Reduction: Reduction reactions can convert it into phosphorodicyanidothious hydride.
Substitution: The cyanide groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Phosphorodicyanidothious oxide.
Reduction: Phosphorodicyanidothious hydride.
Substitution: Various substituted phosphorodicyanidothious derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphorodicyanidothious acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphorodicyanidothious acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include the inhibition of key metabolic processes and the disruption of cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorothioic acid: Similar in structure but lacks the cyanide groups.
Phosphorodithioic acid: Contains two sulfur atoms instead of cyanide groups.
Phosphorocyanidic acid: Contains cyanide groups but lacks sulfur.
Uniqueness
Phosphorodicyanidothious acid is unique due to the presence of both sulfur and cyanide groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
105666-73-7 |
|---|---|
Molekularformel |
C2HN2PS |
Molekulargewicht |
116.08 g/mol |
IUPAC-Name |
dicyanophosphinothious acid |
InChI |
InChI=1S/C2HN2PS/c3-1-5(6)2-4/h6H |
InChI-Schlüssel |
RLLHALFGGNRSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)P(C#N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


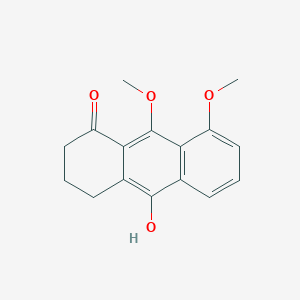
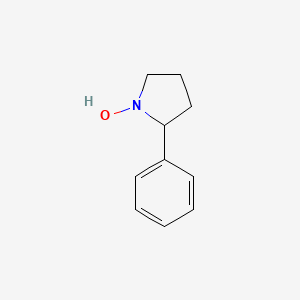

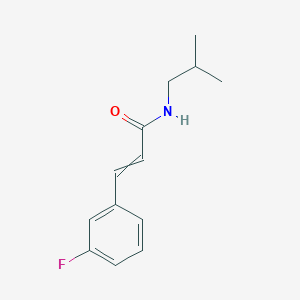
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)


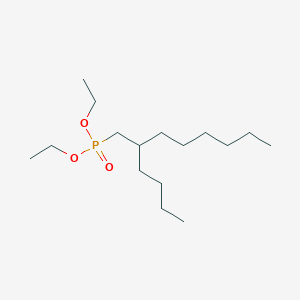
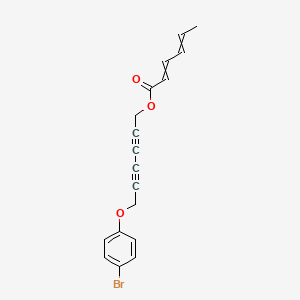


![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
